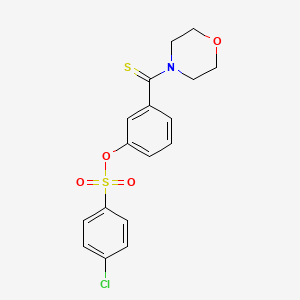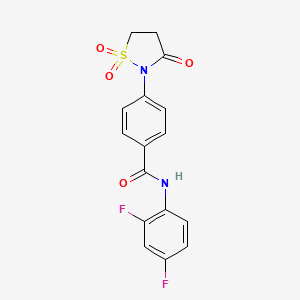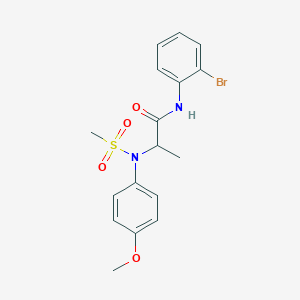![molecular formula C17H19NO5 B5006363 1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B5006363.png)
1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butoxy chain linked to a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene typically involves multiple steps. One common method includes the following steps:
Formation of 4-(4-methoxyphenoxy)butanol: This intermediate can be synthesized by reacting 4-methoxyphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Nitration: The next step involves the nitration of the benzene ring. This can be achieved by reacting the intermediate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-[4-(4-aminophenoxy)butoxy]-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Applications De Recherche Scientifique
1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or interfering with essential enzymatic processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(4-methoxyphenoxy)butoxy]-2,4-dimethylbenzene: Similar structure but with additional methyl groups on the benzene ring.
1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene: Lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene is unique due to the presence of both a nitro group and a methoxyphenoxybutoxy chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenoxy)butoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-14-8-10-15(11-9-14)22-12-4-5-13-23-17-7-3-2-6-16(17)18(19)20/h2-3,6-11H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQLQQWAFMRNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-5-[[3-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5006288.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5006290.png)
![1-Ethylsulfonyl-4-[5-(4-fluorophenyl)tetrazol-2-yl]piperidine](/img/structure/B5006294.png)

![(4Z)-4-[[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5006310.png)
![5-Acetyl-4-(2-chlorophenyl)-2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5006311.png)


![methyl 6-methyl-2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5006343.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5006359.png)
![1-[4-[4-[(3,5-Dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5006369.png)
![4-(1-cyano-2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzoic acid](/img/structure/B5006388.png)


